molecular formula C15H21ClN2O B14747950 5-Methoxy-3-(2-pyrrolidinylethyl)indole hydrochloride CAS No. 2426-65-5

5-Methoxy-3-(2-pyrrolidinylethyl)indole hydrochloride

Cat. No.: B14747950
CAS No.: 2426-65-5
M. Wt: 280.79 g/mol
InChI Key: ZRWZZZYGLWSJHY-UHFFFAOYSA-N
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Description

5-Methoxy-3-(2-pyrrolidinylethyl)indole hydrochloride: is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 5-Methoxy-3-(2-pyrrolidinylethyl)indole hydrochloride involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific synthetic route for this compound may involve the use of methanesulfonic acid under reflux conditions in methanol to yield the desired indole derivative . Industrial production methods may vary, but they typically involve optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

5-Methoxy-3-(2-pyrrolidinylethyl)indole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Methoxy-3-(2-pyrrolidinylethyl)indole hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(2-pyrrolidinylethyl)indole hydrochloride involves its interaction with specific molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

5-Methoxy-3-(2-pyrrolidinylethyl)indole hydrochloride can be compared with other similar indole derivatives, such as:

Properties

CAS No.

2426-65-5

Molecular Formula

C15H21ClN2O

Molecular Weight

280.79 g/mol

IUPAC Name

5-methoxy-3-(2-pyrrolidin-1-ylethyl)-1H-indole;hydrochloride

InChI

InChI=1S/C15H20N2O.ClH/c1-18-13-4-5-15-14(10-13)12(11-16-15)6-9-17-7-2-3-8-17;/h4-5,10-11,16H,2-3,6-9H2,1H3;1H

InChI Key

ZRWZZZYGLWSJHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCN3CCCC3.Cl

Origin of Product

United States

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